molecular formula C52H76N4O12 B1679688 PF 1022A CAS No. 133413-70-4

PF 1022A

Cat. No.: B1679688
CAS No.: 133413-70-4
M. Wt: 949.2 g/mol
InChI Key: YJNUXGPXJFAUQJ-LYWANRAQSA-N
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Description

PF 1022A is a 24-membered cyclooctadepsipeptide (CODP) with potent anthelmintic activity, first isolated from the fungus Mycelia sterilia (Rosellinia sp.) and the plant Camellia japonica . Its structure comprises four alternating residues of N-methyl-L-leucine and four D-configured α-hydroxy acids (D-phenyl-lactate or D-lactate) arranged in a cyclic pattern . The compound exhibits broad-spectrum activity against gastrointestinal and pulmonary nematodes in livestock, companion animals, and poultry, with efficacy demonstrated at doses of 1–10 mg/kg via oral, subcutaneous, or intravenous administration . Notably, this compound acts as an ionophore in lipid bilayers but exerts its anthelmintic effects through a specific nematode-binding site, independent of ion transport . Its low toxicity and high safety profile make it a promising lead compound for antiparasitic drug development .

Chemical Reactions Analysis

PF-1022A undergoes various chemical reactions, including:

Scientific Research Applications

Anthelmintic Activity

PF 1022A has been identified as a novel anthelmintic agent effective against various nematode species. Its mechanism primarily involves binding to latrophilin-like receptors in nematodes, which is crucial for their pharyngeal pumping. The compound has demonstrated efficacy against:

  • Ascaridia galli in chickens
  • Strongyloides ratti and Nippostrongylus brasiliensis in rats
  • Ancylostoma caninum in dogs
  • Trichostrongylus colubriformis and Haemonchus contortus in sheep
  • Dictyocaulus viviparus in cattle

Studies report high efficacy rates with doses ranging from 1 to 10 mg/kg body weight administered via oral, subcutaneous, or intravenous routes, showing no significant clinical signs of toxicity .

Cytotoxic Effects

This compound exhibits cytotoxic properties against various cancer cell lines. Research indicates that it induces apoptosis through mitochondrial pathways, characterized by morphological changes such as chromatin condensation and cell shrinkage. In vitro studies revealed that treatment with this compound leads to a concentration-dependent increase in apoptotic nuclei in human cells .

Table 1: Cytotoxicity of this compound on Human Cell Lines

Concentration (µM)Apoptotic Nuclei (%) After 24hApoptotic Nuclei (%) After 48h
Control23
2.546
51215
101436

This data suggests that while this compound shows promise as an anticancer agent, its concentrations for therapeutic use must be carefully considered to avoid excessive toxicity.

Development of Derivatives

The structural characteristics of this compound make it a valuable precursor for synthesizing semi-synthetic derivatives with enhanced potency. Research has indicated that certain di-substituted derivatives exhibit superior anthelmintic activity compared to their mono-substituted counterparts . This opens avenues for developing more effective treatments against resistant nematode strains.

Case Study: Efficacy Against Gastrointestinal Nematodes

In a controlled study involving livestock, this compound was administered to sheep infected with Haemonchus contortus. Results showed a significant reduction in parasite load post-treatment, confirming its effectiveness as an alternative to conventional anthelmintics .

Case Study: Safety Profile

In various animal studies, this compound was found to have a low toxicity profile, with no necrotic cell death observed even at higher concentrations that induced apoptosis. This suggests that this compound could be a safer alternative compared to other available anthelmintics .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Features of PF 1022A and Its Analogues
Compound Source/Type Structure Mechanism of Action Target Organisms Toxicity/Notes
This compound Fungal metabolite Cyclooctadepsipeptide (8 residues) Binds to nematode-specific receptor Broad-spectrum nematodes Low toxicity
Emodepside (BAY 44-4400) Semi-synthetic this compound analogue Modified cyclooctadepsipeptide Latrophilin receptor activation Intestinal/extraintestinal nematodes, filarial parasites Improved pharmacokinetics
Valinomycin Streptomyces spp. Cyclododecadepsipeptide (12 residues) K⁺ ionophore, disrupts mitochondrial membrane potential Gram-positive bacteria, fungi High mammalian toxicity
Enniatin B Fusarium spp. Cyclohexadepsipeptide (6 residues) Ionophore (K⁺/Na⁺ transport) Fungi, insects, cancer cells Moderate cytotoxicity
HUN-7293 Fungal metabolite Cycloheptadepsipeptide (7 residues) Inhibits cell adhesion molecules Autoimmune/inflammatory diseases Low bioactivity in analogues

Activity and Selectivity

  • This compound vs. Emodepside :
    Emodepside, a semi-synthetic derivative, retains this compound’s anthelmintic activity but exhibits enhanced efficacy against filarial parasites (e.g., Onchocerca volvulus) and resistance-prone nematodes. Unlike this compound, emodepside activates latrophilin receptors, inducing paralysis via calcium-dependent signaling .
  • This compound vs. Valinomycin/Enniatin B: Valinomycin and enniatins primarily function as ionophores, disrupting ion gradients across membranes. While this compound shares ionophoric properties, its anthelmintic activity is mechanistically distinct, relying on receptor binding rather than ion transport .
  • This compound vs. HUN-7293 :
    HUN-7293, a cycloheptadepsipeptide, shows anti-inflammatory activity but lacks antiparasitic effects. Structural modifications of HUN-7293 (e.g., alanine scanning) reduce bioactivity, highlighting this compound’s unique pharmacophore .

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • N-methylation and D-configured hydroxy acids are critical for this compound’s stability and bioavailability .
    • Linear analogues of this compound lose activity, emphasizing the necessity of cyclization .
  • Natural Analogues: this compound-D, isolated from the same fungal source, exhibit minor structural variations but comparable efficacy, suggesting a conserved pharmacophore .

Biological Activity

PF 1022A is a cyclooctadepsipeptide that has garnered attention for its broad-spectrum anthelmintic properties, particularly against gastrointestinal nematodes. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Structure and Source

This compound is derived from the fermentation of the fungus Mycelia sterilia and has a complex structure characterized by a cyclo(D-lactyl-L-N-methylleucyl-D-3-phenyllactyl-L-N-methylleucyl) configuration. It is part of a family of N-methylated cyclooctadepsipeptides, with this compound being the most potent among its analogs .

Anthelmintic Activity

This compound exhibits strong anthelmintic activities against various nematodes, including Ascaridia galli in chickens and Ascaris suum in swine. The efficacy of this compound has been demonstrated through several in vitro and in vivo studies.

Efficacy Against Nematodes

  • In Vitro Studies : this compound significantly inhibits egg hatch and larval movement at concentrations ranging from 1 to 100 μg/mL. Specifically, it showed complete inhibition of larval movement at most examination points within this concentration range .
  • In Vivo Studies : In trials involving chickens infected with Ascaridia galli, this compound demonstrated a marked reduction in worm burden compared to untreated controls. Its efficacy was comparable to standard anthelmintics like levamisole .

The biological activity of this compound can be attributed to several mechanisms:

  • Ion Channel Interaction : this compound acts as a channel-forming ionophore, influencing ion flux across cell membranes. This property is crucial for its anthelmintic effects as it disrupts the neuromuscular function of nematodes .
  • GABA Receptor Binding : The compound binds to GABA receptors in nematodes, which may contribute to its paralyzing effects on these parasites. Although it does not act as a GABA agonist, it displaces GABA from muscle cells, suggesting a unique interaction with the receptor .

Cytotoxic Effects on Mammalian Cells

Recent studies have explored the cytotoxic effects of this compound on mammalian cells:

  • Cell Proliferation Studies : In human KB-3-1 cells, this compound showed a concentration-dependent effect on cell proliferation. At lower concentrations (≤ 1 µM), it stimulated growth, while higher concentrations resulted in decreased viability, with an IC50 ranging from 5.9 µM to 8.1 µM depending on exposure time .
  • Apoptotic Mechanisms : The compound's impact on apoptosis-related proteins (p53, Bax, Bcl-2) indicates that this compound can induce cell death through apoptosis pathways in certain cell types .

Comparative Efficacy Table

CompoundTarget OrganismEfficacy LevelReference
This compoundAscaridia galliHigh
LevamisoleAscaridia galliModerate
AlbendazoleAscaridia galliLow
IvermectinAscaridia galliLow

Case Studies

  • Study on Chickens : A controlled study demonstrated that chickens treated with this compound had significantly lower egg counts and worm burdens compared to untreated groups. The results indicated that this compound could be a viable alternative to traditional anthelmintics in poultry farming .
  • Cytotoxicity Assessment : In vitro analysis revealed that exposure to this compound led to increased cell death in cancer cell lines at higher concentrations, suggesting potential applications in cancer therapy alongside its anthelmintic properties .

Q & A

Basic Research Questions

Q. What are the key structural features of PF 1022A that contribute to its anthelmintic activity?

this compound is an N-methylated cyclooctadepsipeptide composed of four alternating residues of N-methyl-L-leucine and four D-phenyl-lactate or D-lactate units, forming a 24-membered macrocyclic ring . Its bioactivity arises from:

  • Ionophore properties : Facilitates transmembrane ion transport, disrupting parasitic osmotic balance .
  • Structural rigidity : Cyclic architecture enhances stability against enzymatic degradation . Methodological guidance: Use nuclear magnetic resonance (NMR) and X-ray crystallography to confirm stereochemistry and intramolecular hydrogen bonding .

Q. How can researchers standardize in vitro assays to evaluate this compound’s efficacy against nematodes?

Key parameters for assay design:

  • Solubility : Prepare stock solutions in DMSO (≥43 mg/mL at 25°C) and dilute in assay buffers to avoid precipitation .
  • Dose-response curves : Test concentrations from 0.1–100 µM, monitoring motility inhibition in Ascaridia galli larvae over 24–72 hours .
  • Controls : Include ivermectin as a positive control and solvent-only negative controls .

Q. What are the recommended in vivo models for studying this compound’s pharmacokinetics?

  • Chicken models : Administer 10–20 mg/kg orally to assess efficacy against Ascaridia galli; measure plasma concentrations via LC-MS/MS .
  • Rodent models : Use dose conversion based on body surface area (e.g., mouse-to-rat conversion factor: 3/6 = 0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy data across studies?

Example: Discrepancies in ED₅₀ values may arise from variations in parasite strains or experimental conditions.

  • Approach : Apply the Eco-SSL framework to evaluate study quality :

Parameter Scoring Criteria
Experimental designRandomized dosing? Controlled environment?
Data reportingFull dose-response data? Statistical tests?
  • Meta-analysis : Pool data using standardized metrics (e.g., normalized inhibition rates) .

Q. What strategies optimize this compound’s synthetic yield while maintaining bioactivity?

  • Solid-phase peptide synthesis (SPPS) : Incorporate N-methylation to reduce steric hindrance .
  • Cyclization efficiency : Use HATU/DIPEA in dilute DCM (0.01 M) to minimize oligomerization .
  • Quality control : Validate purity (>99%) via HPLC and bioassay against Haemonchus contortus .

Q. How can electrophysiological techniques elucidate this compound’s ionophore mechanism?

  • Planar lipid bilayer assays : Measure single-channel currents to identify ion selectivity (e.g., K⁺ vs. Cl⁻) .
  • Patch-clamp studies : Use C. elegans pharyngeal neurons to assess membrane depolarization .

Q. What computational approaches model this compound’s interactions with parasitic membranes?

  • Molecular dynamics (MD) simulations : Embed this compound in a lipid bilayer (e.g., POPC/POPE) to analyze conformational stability .
  • Free-energy calculations : Estimate binding affinity for putative targets like nematode-specific ion channels .

Q. Data Analysis and Reporting

Q. How to design ecotoxicological studies assessing this compound’s effects on non-target organisms?

  • Test species : Include soil invertebrates (e.g., Eisenia fetida) and aquatic organisms (e.g., Daphnia magna) .
  • Endpoints : Measure LC₅₀ for mortality and sublethal effects (e.g., reproduction inhibition) .

Q. What advanced techniques characterize this compound’s stability under physiological conditions?

  • Accelerated stability studies : Incubate this compound in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hours; analyze degradation via LC-MS .
  • Temperature-dependent NMR : Monitor structural changes at 25°C vs. 40°C .

Q. How to integrate multi-omics data to study this compound’s mode of action?

  • Transcriptomics : Compare gene expression profiles in treated vs. untreated parasites (e.g., RNA-seq of Haemonchus contortus) .
  • Proteomics : Identify dysregulated proteins via tandem mass spectrometry (e.g., ATPase subunits) .

Properties

IUPAC Name

(3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-4,10,12,16,22,24-hexamethyl-3,9,15,21-tetrakis(2-methylpropyl)-1,7,13,19-tetraoxa-4,10,16,22-tetrazacyclotetracosane-2,5,8,11,14,17,20,23-octone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H76N4O12/c1-31(2)25-39-49(61)65-35(9)45(57)53(11)42(28-34(7)8)52(64)68-44(30-38-23-19-16-20-24-38)48(60)56(14)40(26-32(3)4)50(62)66-36(10)46(58)54(12)41(27-33(5)6)51(63)67-43(47(59)55(39)13)29-37-21-17-15-18-22-37/h15-24,31-36,39-44H,25-30H2,1-14H3/t35-,36-,39+,40+,41+,42+,43-,44-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJNUXGPXJFAUQJ-LYWANRAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC(C)C)C)CC2=CC=CC=C2)CC(C)C)C)C)CC(C)C)C)CC3=CC=CC=C3)CC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H76N4O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201335234
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

949.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133413-70-4
Record name PF 1022A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133413704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-Dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201335234
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3S,6R,9S,12R,15S,18R,21S,24R)-6,18-dibenzyl-3,9,15,21-tetraisobutyl-4,10,12,16,22,24-hexamethyl-1,7,13,19-tetraoxa-4,10,16,22-tetraazacyclo-tetracosane-2,5,8,11,14,17,20,23-octaone
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

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